molecular formula C24H24FN3O4S2 B2487319 N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 714263-28-2

N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2487319
CAS No.: 714263-28-2
M. Wt: 501.59
InChI Key: JEXGFGCKMKLZSA-UHFFFAOYSA-N
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Description

N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O4S2 and its molecular weight is 501.59. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A significant body of research has highlighted the potential of sulfonamide derivatives as anticancer agents. For instance, a study by Gul et al. (2018) synthesized and evaluated a series of benzensulfonamides for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Compounds within this series exhibited promising anticancer properties, with some identified as leading anticancer compounds due to high Potency-Selectivity Expression (PSE) values (Gul et al., 2018). Another study by Küçükgüzel et al. (2013) investigated celecoxib derivatives for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Certain compounds showcased significant anti-inflammatory and analgesic activities without causing tissue damage, indicating their potential for therapeutic application (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Several studies have explored the carbonic anhydrase inhibitory properties of sulfonamide-based compounds, which could be beneficial in treating conditions like glaucoma, edema, and certain neurological disorders. For instance, Gul et al. (2016) synthesized a series of pyrazolines and tested their inhibition effect on carbonic anhydrase I and II, finding some compounds with low Ki values, indicating strong inhibitory potential (Gul et al., 2016).

Novel Drug Development

Research has also focused on developing new drug candidates utilizing these compounds' unique chemical properties. For example, a study on the synthesis and bioevaluation of novel sulfonamides as inhibitors of acetylcholinesterase and carbonic anhydrase I and II enzymes revealed significant inhibitory activity at nanomolar levels, suggesting these compounds as promising candidates for further investigation in drug development (Yamali et al., 2020).

Mechanism of Action

Properties

IUPAC Name

N-[4-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-11-9-18(10-12-21)23-16-24(19-5-4-6-20(25)15-19)28(26-23)34(31,32)22-13-7-17(2)8-14-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXGFGCKMKLZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.